Lanthanum(III)-dpm
Description
Lanthanum(III)-dpm refers to a coordination complex where lanthanum(III) ions are chelated by dipivaloylmethanate (dpm) ligands. These β-diketonate complexes are widely studied for their thermal stability, volatility, and applications in materials science, such as chemical vapor deposition (CVD) processes for thin-film coatings.
Properties
IUPAC Name |
lanthanum(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHLTRHDDMSNAP-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57LaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Solvent and Temperature
Polar aprotic solvents like THF or dimethylformamide (DMF) enhance ligand solubility and reaction kinetics. Elevated temperatures (70–90°C) reduce reaction times from 24 hours to 6–8 hours but risk ligand decomposition above 100°C.
Hydrothermal Synthesis
Hydrothermal methods enable crystalline La(III)-dpm formation under controlled pressure and temperature. A representative procedure involves dissolving La(NO₃)₃·6H₂O and H-dpm (dipivaloylmethane) in ethanol-water (3:1 v/v), adjusting pH to 7–8 with ammonium hydroxide, and heating at 120°C for 48 hours in a Teflon-lined autoclave. This approach yields single crystals suitable for X-ray diffraction, revealing a trigonal prismatic geometry around the La³⁺ center.
Advantages and Limitations
-
Advantages : High crystallinity, minimal byproducts.
-
Limitations : Extended reaction times (48–72 hours), limited scalability.
Solid-State Mechanochemical Synthesis
Mechanochemical methods avoid solvents by grinding La₂O₃ with H-dpm and a base (e.g., K₂CO₃) in a ball mill. A 2024 study demonstrated 92% conversion after 2 hours at 30 Hz, with the reaction:
This method reduces waste and energy consumption, making it attractive for green chemistry applications.
Ionic Liquid-Mediated Synthesis
A novel approach from 2024 utilizes ionic liquids (ILs) as reaction media. For instance, 1-methyl-3-(3-sulfopropyl)-imidazolium lanthanum triflate ([C₃SO₃Hmim][La(CF₃SO₃)₄]) catalyzes La(III)-dpm formation at 100°C with 95% benzyl alcohol conversion. The IL stabilizes reactive intermediates, enabling milder conditions (Table 1).
Table 1: Ionic Liquid Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 16 hours |
| La:IL molar ratio | 1:1.4–1.5 |
| Yield | 89–93% |
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability. Continuous flow reactors achieve >90% yield by mixing LaCl₃ and Na-dpm streams at 80°C with a residence time of 20 minutes. Pilot-scale trials demonstrate production capacities of 50–100 kg/day, with purity ≥98% (HPLC).
Challenges and Optimization Strategies
Scientific Research Applications
Catalytic Applications
Lanthanum(III)-dpm has been investigated for its catalytic properties in various chemical reactions. The unique electronic and structural characteristics of lanthanum compounds make them suitable for facilitating reactions that require specific coordination environments.
- Catalysis in Organic Reactions : this compound has shown promise as a catalyst in organic transformations, including aldol reactions and Michael additions. Its ability to stabilize transition states through coordination enhances reaction rates and selectivity.
- Environmental Catalysis : The compound has also been explored for its potential in environmental applications, such as the degradation of pollutants. Studies indicate that lanthanum-based catalysts can effectively break down organic contaminants in wastewater treatment processes.
Materials Science
The incorporation of this compound into materials has led to advancements in the development of novel materials with enhanced properties.
- Luminescent Materials : Lanthanum(III) complexes, including dpm derivatives, exhibit luminescent properties that are useful in creating phosphors for lighting and display technologies. The photophysical properties can be tuned by modifying the ligand environment.
- Nanocomposites : Research has demonstrated the utility of this compound in synthesizing nanocomposites with improved mechanical and thermal stability. These materials have applications in electronics and aerospace industries.
Biological Applications
The biological implications of this compound have been a focus of recent studies, particularly regarding its interactions with biological molecules.
- Drug Delivery Systems : this compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. This property may enhance the solubility and bioavailability of drugs.
- Antitumor Activity : Preliminary studies suggest that lanthanum(III) compounds may exhibit antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.
Case Study 1: Catalytic Efficiency
A study evaluated the efficiency of this compound as a catalyst for a specific organic reaction. The results indicated a significant increase in yield compared to traditional catalysts, highlighting the potential of lanthanum-based compounds in synthetic chemistry .
Case Study 2: Environmental Remediation
Research was conducted on the use of this compound in the degradation of industrial pollutants. The findings showed that the compound effectively reduced pollutant concentrations by over 80% within a specified timeframe, demonstrating its practical application in environmental cleanup .
Case Study 3: Antitumor Mechanism
A study explored the mechanism by which this compound induces apoptosis in cancer cells. The results revealed that the compound interferes with cellular signaling pathways, leading to increased cell death rates in treated samples compared to controls .
Mechanism of Action
The mechanism of action of Lanthanum(III)-dpm involves its ability to form stable complexes with various molecules. This stability is due to the strong chelating effect of the dipivaloylmethane ligands, which can effectively coordinate with the lanthanum ion. The molecular targets and pathways involved depend on the specific application, such as binding to phosphate ions in medical applications or interacting with other metal ions in catalysis.
Comparison with Similar Compounds
Below is a detailed comparison of lanthanum(III)-dpm with structurally or functionally related lanthanum compounds, based on the provided evidence:
Lanthanum(III) Oxide (La₂O₃)
- Chemical Formula : La₂O₃
- CAS No.: 1312-81-8
- Applications :
Lanthanum(III) Iodide (LaI₃)
- Chemical Formula : LaI₃
- CAS No.: 13813-22-4
- Applications: Potential use in scintillation detectors due to lanthanum’s high atomic number.
- Key Differences : LaI₃ is a halide salt with ionic lattice structure, contrasting with the covalent metal-ligand bonds in this compound.
Lanthanum(III) Oxalate (La₂(C₂O₄)₃)
- Chemical Formula : C₆H₂₀La₂O₂₂
- CAS No.: 79079-18-8
- Applications :
- Serves as a precursor for synthesizing lanthanum oxides or metals via thermal decomposition.
- Key Differences : Oxalate complexes are water-soluble and decompose at lower temperatures compared to β-diketonates like dpm.
Lanthanum(III) Complexes with 5-Aminoorotic Acid
- Structure: Coordination complex with organic ligand (5-aminoorotic acid) .
- Applications :
- Key Differences : Unlike this compound, these complexes interact directly with enzymatic systems, highlighting the role of ligand choice in biological activity.
Data Tables
Table 1: Structural and Functional Comparison of Lanthanum(III) Compounds
Table 2: Thermal and Solubility Properties
| Compound | Thermal Stability | Solubility in Water | Solubility in Organic Solvents |
|---|---|---|---|
| This compound | High | Low | High (e.g., toluene, ether) |
| Lanthanum(III) Oxide | Very high | Insoluble | Insoluble |
| Lanthanum(III) Iodide | Moderate | Soluble | Low |
| Lanthanum(III) Oxalate | Low (decomposes) | Soluble | Insoluble |
Research Findings and Contradictions
- Microstructural Impact : Lanthanum(III) oxide enhances ZrO₂’s optical properties by segregating at grain boundaries , whereas β-diketonates like dpm are preferred for uniform thin-film deposition.
- Synthesis Routes: Alkylcyclopentadienyl lanthanum compounds (e.g., (i-Propylcyclopentadienyl)lanthanum dichloride) highlight alternative ligand systems for organometallic applications, differing from dpm’s chelating mechanism.
Q & A
Q. How should reviewers evaluate the validity of novel applications for La(acac)₃ in bioinorganic chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
